8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(2-Phenylethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a phenylethyl group and an azabicyclo octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenylethylamine derivative with a bicyclic ketone under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes that are influenced by the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octan-3-ol: A structurally similar compound with an oxygen atom in the bicyclic ring, used in similar applications but with different reactivity and properties.
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol: Another related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
Uniqueness
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
CAS No. |
498558-13-7 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C15H21NO/c17-15-10-13-6-7-14(11-15)16(13)9-8-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |
InChI Key |
SQVLEVBFFCTROY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CCC3=CC=CC=C3)O |
Origin of Product |
United States |
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